(2R)-2-azaniumyloctanoate
Description
(2R)-2-azaniumyloctanoate is a chiral ammonium salt derived from octanoic acid, featuring an azanium (NH₃⁺) group at the second carbon position in the R-configuration. This compound is structurally characterized by an eight-carbon alkyl chain with a positively charged amino group, making it a zwitterionic molecule under physiological conditions. However, the provided evidence lacks direct pharmacological or biochemical data on this compound, necessitating inferences from structurally related molecules discussed in the literature .
Properties
IUPAC Name |
(2R)-2-azaniumyloctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVBCGQVQXPRLD-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights compounds with analogous functional groups or stereochemical features, particularly in antibiotic frameworks (e.g., β-lactams). Below is a comparative analysis based on structural and functional attributes:
Table 1: Structural and Functional Comparison
¹Not explicitly mentioned in evidence but inferred from β-lactam context in .
Key Findings:
Stereochemical Specificity: this compound shares the R-configuration with (R)-2-amino-2-phenylacetic acid, a critical component in penicillin derivatives. This stereochemistry is essential for enzymatic recognition in antibiotic biosynthesis .
Functional Group Synergy: Unlike (4S)-4-carboxy-5,5-dimethylthiazolidine, which has a rigid thiazolidine ring, this compound’s flexible octanoate chain may enhance membrane interaction in surfactant applications.
Zwitterionic Behavior: Both this compound and 6-APA exhibit zwitterionic properties, but the latter’s β-lactam ring confers antibiotic activity, absent in the former.
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